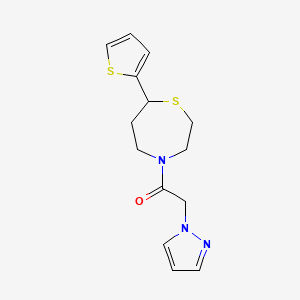

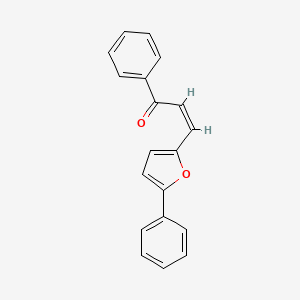

![molecular formula C17H14N4O2S B2392915 4-[(2-metoxifenil)metil]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona CAS No. 736960-50-2](/img/structure/B2392915.png)

4-[(2-metoxifenil)metil]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.39. The purity is usually 95%.

BenchChem offers high-quality 4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El compuesto ha mostrado un prometedor potencial anticancerígeno. Los investigadores han investigado sus efectos en varias líneas celulares de cáncer, incluyendo cáncer de mama, cáncer de pulmón y leucemia. Los estudios mecanísticos sugieren que interfiere con la progresión del ciclo celular, induce la apoptosis e inhibe el crecimiento tumoral .

Propiedades Antimicrobianas

El andamiaje 1,2,4-triazolo [3,4-b] [1,3,4]tiadiazina exhibe actividad antimicrobiana contra bacterias Gram-positivas y Gram-negativas. Podría servir como un compuesto líder para desarrollar nuevos antibióticos .

Efectos Analgésicos y Antiinflamatorios

Los estudios han explorado las propiedades analgésicas y antiinflamatorias de este compuesto. Puede modular las vías del dolor y reducir la inflamación, lo que lo hace relevante para el manejo del dolor y las condiciones inflamatorias .

Potencial Antioxidante

La actividad antioxidante del compuesto es crucial para combatir el estrés oxidativo y proteger las células del daño. Los antioxidantes juegan un papel vital en la prevención de diversas enfermedades, incluidos los trastornos neurodegenerativos y las afecciones cardiovasculares .

Actividad Antiviral

Las investigaciones preliminares sugieren que exhibe efectos antivirales contra ciertos virus. Se necesitan más investigaciones para explorar su potencial como agente antiviral .

Inhibición Enzimática

El compuesto actúa como un inhibidor enzimático, dirigiéndose a enzimas como la anhidrasa carbónica, la colinesterasa y la fosfatasa alcalina. Estos efectos inhibitorios pueden tener implicaciones terapéuticas en diversas enfermedades .

Potencial Agente Antituberculoso

Dada la necesidad urgente de nuevos fármacos antituberculosos, los investigadores han evaluado la actividad de este compuesto contra Mycobacterium tuberculosis. Muestra promesa como un posible agente antituberculoso .

Estudios de Relación Estructura-Actividad (SAR)

Comprender la SAR de las 1,2,4-triazolo [3,4-b] [1,3,4]tiadiazinas es esencial para el diseño de fármacos. Los investigadores han explorado cómo las modificaciones estructurales específicas impactan la actividad biológica, ayudando en el desarrollo racional de fármacos .

En resumen, este compuesto tiene un potencial significativo en diversas áreas terapéuticas, y futuras investigaciones pueden desbloquear sus capacidades completas. Los investigadores continúan explorando sus aplicaciones, lo que lo convierte en un objetivo emocionante para el descubrimiento y desarrollo de fármacos . Si desea más detalles o tiene más preguntas, ¡no dude en preguntar! 😊

Propiedades

IUPAC Name |

4-[(2-methoxyphenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c1-23-14-9-5-2-6-11(14)10-20-15(22)12-7-3-4-8-13(12)21-16(20)18-19-17(21)24/h2-9H,10H2,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLWIKBCMQHIIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)

![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)

![2-({4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B2392843.png)

![4-butoxy-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2392851.png)